rpr208707

Factor Xa inhibition Structure-based drug design Serine protease selectivity

RPR208707 is a synthetic small-molecule inhibitor of human coagulation factor Xa (FXa), belonging to the sulfonamidopyrrolidinone structural class. It carries a pyrrolo[2,3-c]pyridine (azaindole) moiety as a non-basic P1 group that functions as a benzamidine surrogate, avoiding the canonical salt-bridge interaction with Asp189 at the base of the S1 pocket.

Molecular Formula C19H17N5O3S2
Molecular Weight 427.5 g/mol
CAS No. 14364-09-1
Cat. No. B135955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerpr208707
CAS14364-09-1
Synonyms1-[3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoate] β-D-Glucopyranose;  1-(4-Hydroxy-3,5-dimethoxycinnamate) β-D-Glucopyranose;  4-Hydroxy-3,5-dimethoxycinnamic Acid β-D-Glucopyranosyl Ester;  1-O-Sinapoyl-β-D-glucose;  1-Sinapoyl-β-D-glucose; 
Molecular FormulaC19H17N5O3S2
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=CC5=C(N4)C=NC=C5
InChIInChI=1S/C19H17N5O3S2/c25-19-14(23-29(26,27)18-9-15-17(28-18)2-1-5-21-15)4-7-24(19)11-13-8-12-3-6-20-10-16(12)22-13/h1-3,5-6,8-10,14,22-23H,4,7,11H2/t14-/m0/s1
InChIKeyPLXOQMHGHDZMSX-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RPR208707 (CAS 14364-09-1): A Non-Benzamidine Factor Xa Inhibitor with Defined Crystal Structure and Validated Selectivity Profile


RPR208707 is a synthetic small-molecule inhibitor of human coagulation factor Xa (FXa), belonging to the sulfonamidopyrrolidinone structural class. It carries a pyrrolo[2,3-c]pyridine (azaindole) moiety as a non-basic P1 group that functions as a benzamidine surrogate, avoiding the canonical salt-bridge interaction with Asp189 at the base of the S1 pocket [1]. The compound exhibits a Ki of 18 nM against human FXa and has been co-crystallized with the enzyme at 2.1 Å resolution (PDB: 1F0S), providing one of the foundational structural templates for structure-based design of non-amidine FXa inhibitors [1][2]. Its molecular formula is C₁₉H₁₇N₅O₃S₂ with a molecular weight of 427.5 g/mol. Alternate CAS registrations include 209285-82-5 and 209285-84-7 .

Why RPR208707 Cannot Be Simply Replaced by Other In-Class Factor Xa Inhibitors


Factor Xa inhibitors encompass multiple chemotypes — benzamidine-based leads (e.g., RPR128515), benzamidine isosteres (e.g., RPR208815 with 1-aminoisoquinoline), oxazolidinones (rivaroxaban), and pyrazole-carboxamides (apixaban) — yet their binding modes, selectivity fingerprints, and structural biology utility diverge sharply [1]. RPR208707 occupies a distinct niche: its pyrrolo[2,3-c]pyridine P1 group does not form the Asp189 salt bridge characteristic of benzamidine-containing inhibitors, producing a selectivity profile that differs qualitatively and quantitatively from both benzamidine leads and other surrogate-containing analogs within the same sulfonamidopyrrolidinone series [1]. Blind substitution with a benzamidine-based FXa inhibitor introduces trypsin off-target activity (Ki = 69 nM for RPR128515 vs. >2,900 nM for RPR208707), directly compromising experimental interpretation in coagulation or serine protease selectivity studies [1][2]. Substitution with the 1-aminoisoquinoline analog RPR208815 alters the P1 pharmacophore identity while yielding a 1.2-fold difference in FXa potency and a distinct hydrogen-bond network, making the compounds non-interchangeable for SAR or structural biology applications [1].

Quantitative Evidence Guide: RPR208707 Differentiation from Closest Factor Xa Inhibitor Analogs


Non-Benzamidine P1 Binding Mode: Absence of Asp189 Salt Bridge Versus Benzamidine Lead RPR128515

RPR208707 employs a pyrrolo[2,3-c]pyridine (azaindole) as a non-basic P1 group that occupies the S1 pocket of FXa without forming a direct salt bridge to the Asp189 carboxylate. In contrast, the benzamidine-containing comparator RPR128515 (Compound 1 from the same study) forms a canonical salt bridge with Asp189 and additional direct hydrogen bonds to Gly219 and a water-mediated H-bond to Ile227 [1]. The azaindole of RPR208707 sits approximately 1.5 Å less deeply buried in the S1 pocket compared with the benzamidine of RPR128515, and the inhibitor instead forms two direct but labile hydrogen bonds with the protein backbone plus one water-mediated hydrogen bond with the catalytic residues (Ser195/His57/Asp102), providing structural stability without the strong ionic interaction [1][2]. This binding-mode divergence is not a subtle nuance — it constitutes a fundamentally different molecular recognition strategy with implications for selectivity, pharmacokinetics, and resistance to trypsin-like off-target binding.

Factor Xa inhibition Structure-based drug design Serine protease selectivity

Superior Trypsin Selectivity: 2.1-Fold Improvement Over Benzamidine Lead RPR128515

RPR208707 demonstrates a trypsin Ki >2,900 nM, yielding a selectivity ratio of >161-fold versus FXa (Ki = 18 nM). The benzamidine-containing lead compound RPR128515, despite being 20-fold more potent against FXa (Ki = 0.9 nM), exhibits a trypsin Ki of only 69 nM — a selectivity ratio of merely 77-fold [1]. This means RPR208707 provides at least a 2.1-fold greater selectivity window against trypsin, a key off-target serine protease that can confound coagulation assay interpretation. The enhanced trypsin discrimination arises directly from the replacement of the benzamidine P1 group (a known trypsin recognition motif; benzamidine itself shows Ki ≈ 35 µM against trypsin) with the pyrrolo[2,3-c]pyridine surrogate, which lacks the cationic functionality that drives trypsin binding [1][2].

Serine protease selectivity Off-target profiling Coagulation research

Thrombin Selectivity: >222-Fold Discrimination Confirmed Across Independent Assay Platforms

RPR208707 exhibits a human thrombin Ki >4,000 nM, corresponding to >222-fold selectivity over FXa (Ki = 18 nM). This level of thrombin discrimination is critical because FXa and thrombin share overlapping substrate preferences and active-site architectures within the coagulation cascade [1]. The thrombin selectivity of RPR208707 matches or exceeds that of the structurally related 1-aminoisoquinoline analog RPR208815 (thrombin Ki >4,000 nM, >182-fold), and surpasses the benzamidine lead RPR128515 (thrombin Ki >3,000 nM, >3,333-fold) in absolute thrombin Ki margin (>4,000 nM vs. >3,000 nM), although RPR128515 achieves a higher numerical selectivity ratio due to its sub-nanomolar FXa potency [1][2]. The thrombin counter-screening data have been reproduced across two independent databases — the primary publication (J. Med. Chem. 2000) and BindingDB — both reporting Ki >4,000 nM for thrombin, confirming the robustness of this selectivity measurement [1][3].

Anticoagulant selectivity Thrombin counter-screening Hemostasis research

Crystallographic Resolution Advantage: 2.1 Å Structure Enabled by Improved FXa Crystallization Platform

The RPR208707–FXa co-crystal structure (PDB: 1F0S) was solved at 2.1 Å resolution, representing a meaningful improvement over previously reported FXa–ligand complex structures that diffracted to only 2.3–2.8 Å [1][2]. This resolution gain was achieved through the development of reproducible crystallization conditions for human des-Gla1-45 coagulation FXa, a technical milestone that established the platform for subsequent structure-based drug design efforts across the field [1]. The 2.1 Å electron density map permits unambiguous placement of the inhibitor, ordered water molecules (including the functionally significant water-mediated hydrogen bond to the catalytic triad), and detailed analysis of induced-fit conformational changes in the S4 pocket (Y99, F174, W215 constrict by ~1 Å upon ligand binding) [1]. By comparison, earlier FXa–inhibitor complexes such as the DX-9065a–trypsin surrogate structure (1.9 Å, but in a non-cognate protease) and the initial FXa–Darexaban complex (3.0 Å) provided either lower resolution in the authentic target or relied on surrogate trypsin systems [3].

X-ray crystallography Structure-based drug design Fragment-based screening

P1 Pharmacophore Differentiation: Pyrrolo[2,3-c]pyridine Versus 1-Aminoisoquinoline in Matched Scaffold Comparison

Within the identical sulfonamidopyrrolidinone scaffold, RPR208707 (P1 = pyrrolo[2,3-c]pyridine) and RPR208815 (P1 = 1-aminoisoquinoline) represent two distinct benzamidine surrogate strategies directly comparable from the same study [1]. RPR208707 achieves an FXa Ki of 18 nM versus 22 nM for RPR208815 — a modest but reproducible 1.2-fold potency advantage [1]. Both compounds share high thrombin selectivity (each >4,000 nM) and comparable trypsin selectivity (>161-fold vs. >132-fold), confirming that the non-benzamidine character, rather than the specific surrogate identity, drives the overall selectivity phenotype [1][2]. However, the 1-aminoisoquinoline of RPR208815 has been explicitly characterized in the literature as the 'first active and bioavailable benzamidine isostere' discovered on this scaffold, implying that RPR208815 retains more benzamidine-like character than the pyrrolo[2,3-c]pyridine of RPR208707 [3]. For investigators seeking the least benzamidine-like tool compound within this series — minimizing residual trypsin-like recognition — RPR208707's azaindole P1 represents the more structurally divergent choice.

Medicinal chemistry SAR Benzamidine isostere P1 group optimization

Optimal Research and Procurement Scenarios for RPR208707 (CAS 14364-09-1)


Structure-Based Drug Design: FXa Co-Crystal Template for Non-Ionic S1 Pocket Engagement

Computational and structural biology groups designing next-generation oral FXa inhibitors can use the RPR208707-bound structure (PDB: 1F0S, 2.1 Å) as the highest-resolution template for non-benzamidine S1 pocket recognition [1]. The structure unambiguously resolves the water-mediated hydrogen-bond network to the catalytic triad (Ser195/His57/Asp102), a feature obscured in lower-resolution FXa complexes (2.3–2.8 Å). Unlike the benzamidine-containing RPR128515 structure (PDB: 1EZQ), RPR208707 demonstrates that potent FXa inhibition (Ki = 18 nM) is achievable without the Asp189 salt bridge — a design principle later validated by multiple oral clinical candidates [1][2]. Docking validation campaigns and binding-site hydration analyses specifically benefit from the 2.1 Å resolution, which permits accurate placement of ordered water molecules [1].

Serine Protease Selectivity Profiling: FXa-Selective Tool Compound with Minimal Trypsin Cross-Reactivity

Investigators conducting coagulation cascade enzymology or developing FRET-based FXa activity assays can deploy RPR208707 as a selective FXa inhibitor with experimentally verified trypsin discrimination (>161-fold selectivity; trypsin Ki >2,900 nM) [1]. This represents a >42-fold improvement in absolute trypsin Ki and a >2.1-fold selectivity advantage over the benzamidine lead RPR128515 (trypsin Ki = 69 nM, 77-fold selective), making RPR208707 the preferred choice when trypsin contamination or co-administered trypsin-sensitive reagents are a concern [1][3]. The >222-fold thrombin selectivity further ensures that FXa-mediated anticoagulant effects are not confounded by downstream thrombin inhibition in plasma-based assay systems [1].

Medicinal Chemistry SAR: Matched-Pair P1 Pharmacophore Comparison on Sulfonamidopyrrolidinone Scaffold

SAR teams optimizing the P1 fragment of FXa inhibitors can procure RPR208707 (P1 = pyrrolo[2,3-c]pyridine) alongside RPR208815 (P1 = 1-aminoisoquinoline) as a matched pair for head-to-head comparison of benzamidine surrogate strategies [1]. Both compounds share the identical sulfonamidopyrrolidinone core and thienopyridine P4 group, enabling clean attribution of potency and selectivity differences to P1 identity. RPR208707's pyrrolo[2,3-c]pyridine provides a 1.2-fold FXa potency advantage (18 vs. 22 nM) and represents a less benzamidine-like pharmacophore — relevant for programs prioritizing reduced basicity and improved oral bioavailability [1][4]. This matched-pair analysis can guide the selection of P1 heterocycles for lead optimization libraries.

Crystallographic Method Development: Benchmarking FXa–Ligand Co-Crystallization Protocols

Structural biology core facilities and crystallography groups establishing FXa–inhibitor co-crystallization workflows can use RPR208707 as a validated positive-control ligand. The published crystallization conditions for the RPR208707–FXa complex (hanging-drop vapor diffusion, MES-NaOH pH 6.0, 5 mM CaCl₂, human des-Gla1-45 FXa) are explicitly described and known to yield reproducible, well-diffracting crystals (2.1 Å) [1][2]. This contrasts with the historical difficulty of obtaining FXa–ligand co-crystals cited in the primary literature, where earlier attempts yielded only 2.3–2.8 Å diffraction [1]. RPR208707 thus serves as a system-suitability standard for new FXa crystallization campaigns, providing a benchmark for assessing crystal quality and diffraction resolution in any newly established FXa structural biology pipeline [1].

Quote Request

Request a Quote for rpr208707

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.